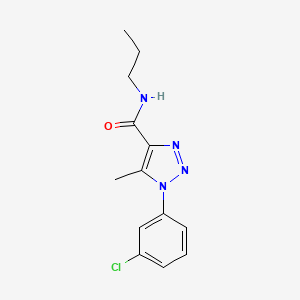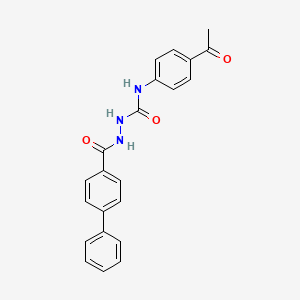
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide, also known as ABPC, is a hydrazine derivative that has been extensively studied for its potential therapeutic applications. ABPC is a small molecule that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may be able to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been found to have antiviral effects against the hepatitis C virus, inhibiting viral replication and reducing the expression of viral proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied, with a large body of literature available on its biological activities and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide. One potential direction is to further investigate its mechanism of action, particularly its effects on HDACs and NF-κB signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory bowel disease and viral infections. Additionally, research could focus on developing more potent and selective derivatives of this compound with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(4-biphenylylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral effects against the hepatitis C virus.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[(4-phenylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15(26)16-11-13-20(14-12-16)23-22(28)25-24-21(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFRDPCRBJYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



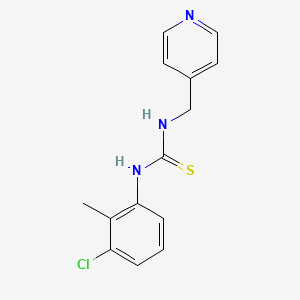
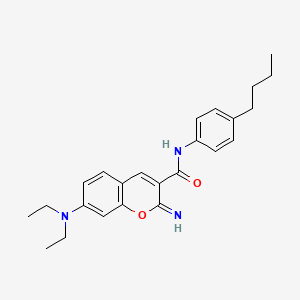
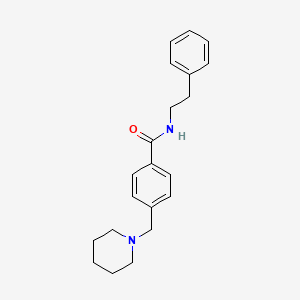
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
![methyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4681010.png)
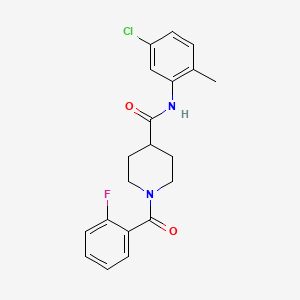
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)
![3-{2-[2-(2-anilino-2-oxoethoxy)-5-bromobenzylidene]hydrazino}benzoic acid](/img/structure/B4681023.png)
![4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4681042.png)
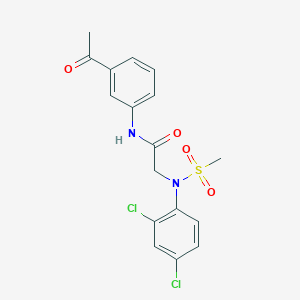
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4681077.png)
